Introduction: The Strategic Value of a Bifunctional Pyrazine Scaffold
Introduction: The Strategic Value of a Bifunctional Pyrazine Scaffold
An In-depth Technical Guide to 3-Bromopyrazine-2-carbaldehyde (CAS 1211520-35-2) for Advanced Chemical Synthesis
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrazine-based molecules are of paramount importance, constituting the core of numerous approved pharmaceuticals, particularly in oncology.[1] 3-Bromopyrazine-2-carbaldehyde (CAS: 1211520-35-2) emerges as a particularly strategic building block for researchers and drug development professionals. Its value lies not just in the presence of the biologically significant pyrazine ring, but in its bifunctional nature. The molecule possesses two distinct and orthogonally reactive sites: an aldehyde group at the C2 position and a bromine atom at the C3 position.[2] This configuration allows for a diverse range of selective chemical transformations, enabling the construction of complex molecular architectures and the rapid generation of compound libraries for screening.
This guide provides an in-depth technical overview of 3-Bromopyrazine-2-carbaldehyde, moving beyond a simple recitation of data to explain the causality behind its properties and synthetic applications. We will explore its core characteristics, predictable analytical signatures, synthetic utility, and best practices for handling, empowering scientists to fully leverage this versatile reagent in their research endeavors.
PART 1: Core Properties and Specifications
A thorough understanding of a reagent's physicochemical properties is the foundation of successful experimental design. The key specifications for 3-Bromopyrazine-2-carbaldehyde are summarized below. The requirement for refrigerated and inert atmosphere storage suggests a moderate sensitivity to oxidation or moisture, a critical consideration for maintaining its integrity over time.
| Property | Value | Reference(s) |
| CAS Number | 1211520-35-2 | |
| Molecular Formula | C₅H₃BrN₂O | |
| Molecular Weight | 187.00 g/mol | |
| Appearance | Pale-yellow to yellow-brown solid | |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Recommended: Store at 2-8°C or -20°C under an inert atmosphere (Nitrogen or Argon) to prevent degradation. | |
| InChI Key | YEUFXMPHEYKKGP-UHFFFAOYSA-N |
PART 2: Analytical Characterization (Theoretical Profile)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. The expected spectra in a solvent like CDCl₃ are as follows:
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¹H NMR:
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Aldehyde Proton (CHO): Expected to be the most downfield signal, typically between δ 9.8-10.5 ppm. This significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It will appear as a singlet (s).
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Pyrazine Protons (C5-H, C6-H): Two distinct signals are expected in the aromatic region, likely between δ 8.5-9.0 ppm. These protons are on an electron-deficient pyrazine ring and will appear as doublets (d) due to coupling to each other. The specific chemical shifts will be influenced by the electron-withdrawing nature of the adjacent aldehyde and bromine substituents.
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¹³C NMR:
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Aldehyde Carbonyl (C=O): The most downfield carbon, expected around δ 185-195 ppm.[6]
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Pyrazine Ring Carbons: Four distinct signals are anticipated. The carbon attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the aldehyde (C2) will also be downfield. The two carbons bearing protons (C5, C6) will appear in the typical aromatic region for heterocyclic systems, generally δ 140-160 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of key functional groups.
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. This is a characteristic and unambiguous signal for the aldehyde carbonyl.[5]
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C-H Stretch (Aldehyde): Two weak to medium bands are often observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹, corresponding to the C-H bond of the aldehyde.[6]
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C=N / C=C Stretches (Pyrazine Ring): Multiple bands of varying intensity are expected between 1400-1600 cm⁻¹ due to the stretching vibrations of the aromatic ring.
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C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
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Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). This will result in two peaks of nearly equal intensity at m/z = 186 and m/z = 188. The presence of this M/M+2 pattern is definitive proof of a single bromine atom in the molecule.
PART 3: Proposed Synthesis and Purification Workflow
A robust and reproducible synthetic route is essential for obtaining high-quality starting material. While multiple pathways could be envisioned, a highly plausible and scalable approach involves the selective oxidation of a methylpyrazine precursor.
Caption: Proposed workflow for the synthesis of 3-Bromopyrazine-2-carbaldehyde.
Detailed Experimental Protocol: Oxidation of 3-Bromo-2-methylpyrazine
This protocol is a representative procedure. Researchers should perform their own reaction optimizations.
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Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-2-methylpyrazine (1.0 eq) and selenium dioxide (SeO₂, 1.1 eq).
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Causality: Selenium dioxide is a classic and effective reagent for the selective oxidation of benzylic-type methyl groups to aldehydes without over-oxidizing the pyrazine ring. An excess is used to ensure complete conversion of the starting material.
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Solvent Addition: Add a solvent mixture of 1,4-dioxane and water (e.g., 20:1 v/v).
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Causality: Dioxane is an excellent solvent for both the organic substrate and the SeO₂. A small amount of water is necessary to facilitate the reaction mechanism.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
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Work-up and Extraction:
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Cool the mixture to room temperature. A black precipitate of elemental selenium will have formed.
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Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with ethyl acetate.
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Transfer the filtrate to a separatory funnel, dilute with water, and extract three times with ethyl acetate or dichloromethane (DCM).
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Causality: This extraction isolates the organic product from the aqueous phase and any remaining inorganic byproducts.
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Purification:
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) as the eluent.
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Causality: Chromatography is essential to remove any unreacted starting material, over-oxidation products (carboxylic acid), and other minor impurities, yielding the pure aldehyde.
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-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 3-Bromopyrazine-2-carbaldehyde as a solid. Confirm identity and purity using the analytical methods described in Part 2.
PART 4: Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Bromopyrazine-2-carbaldehyde lies in its ability to undergo selective reactions at either of its two functional groups. This allows for divergent synthesis, creating a wide range of derivatives from a single starting material.
Caption: Divergent synthetic pathways from 3-Bromopyrazine-2-carbaldehyde.
Protocol: Suzuki Cross-Coupling at the C3-Bromo Position
This protocol details the formation of a carbon-carbon bond at the bromine position, a cornerstone reaction in drug discovery.[2]
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Reactor Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Bromopyrazine-2-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq).
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Causality: The palladium catalyst is essential for the catalytic cycle. The base is required to activate the boronic acid. An excess of the boronic acid is used to drive the reaction to completion.
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-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 v/v/v) or dioxane/water.
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Causality: A mixed solvent system is often necessary to dissolve both the organic starting materials and the inorganic base. Degassing (by bubbling with Argon or via freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
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Reaction Execution: Heat the mixture to 80-100 °C and stir for 4-18 hours. Monitor the reaction by TLC or LC-MS.
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Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to yield the 3-aryl-pyrazine-2-carbaldehyde product.
PART 5: Safety, Handling, and Storage
While a specific, comprehensive SDS for CAS 1211520-35-2 is not widely published, data from closely related bromo-pyridine/pyrazine aldehydes provides a strong basis for safe handling procedures.[7][8][9] It is mandatory to consult the supplier-specific Safety Data Sheet (SDS) before use.
-
Hazard Profile (Anticipated):
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Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10]
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Hand Protection: Wear nitrile or other chemically resistant gloves.
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Eye Protection: Use safety glasses with side shields or chemical safety goggles.
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Skin and Body Protection: Wear a standard laboratory coat.
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Handling and Storage Best Practices:
PART 6: Applications in Research and Drug Discovery
The true value of 3-Bromopyrazine-2-carbaldehyde is realized in its application as a versatile scaffold. The pyrazine core is a known "privileged structure" in medicinal chemistry, found in drugs like the kinase inhibitor Gilteritinib and the FGFR inhibitor Erdafitinib.[1]
By using the divergent synthetic pathways outlined in Part 4, drug discovery professionals can:
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Generate Focused Libraries: Create a series of 3-aryl-pyrazines via Suzuki coupling and then perform reductive amination on the aldehyde to explore structure-activity relationships (SAR) around two points of the molecule.
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Introduce Diverse Functionality: The aldehyde can be converted into oximes, hydrazones, or other functional groups that can act as hydrogen bond donors/acceptors or metal-chelating groups.
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Access Novel Heterocyclic Systems: The aldehyde can participate in condensation reactions with binucleophiles to construct fused ring systems, further expanding the chemical space accessible from this starting material.
References
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